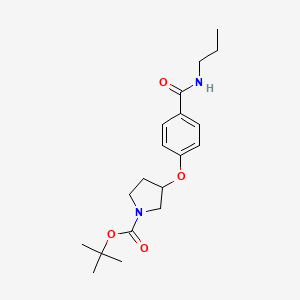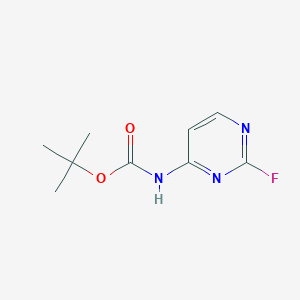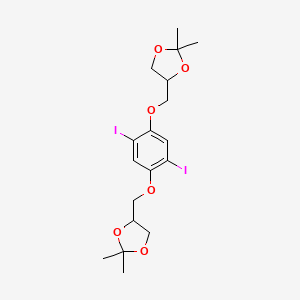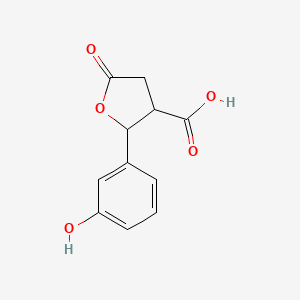
3-Bromo-1-(m-tolyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(m-tolyl)-1H-pyrazole is an organic compound characterized by a bromine atom attached to the third position of a pyrazole ring, which is further substituted with a methyl group at the meta position of the tolyl group
Méthodes De Préparation
The synthesis of 3-Bromo-1-(m-tolyl)-1H-pyrazole typically involves the bromination of a pre-formed pyrazole ring. One common method includes the reaction of 1-(m-tolyl)-1H-pyrazole with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.
Industrial production methods for this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can further improve the scalability and consistency of the production process.
Analyse Des Réactions Chimiques
3-Bromo-1-(m-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Cyclization Reactions: The presence of the bromine atom can facilitate cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
3-Bromo-1-(m-tolyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(m-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring play crucial roles in the compound’s interaction with biological targets, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Bromo-1-(m-tolyl)-1H-pyrazole include:
3-Bromo-1-(p-tolyl)-1H-pyrazole: Differing by the position of the methyl group, this compound exhibits slightly different chemical reactivity and biological activity.
3-Chloro-1-(m-tolyl)-1H-pyrazole: The chlorine atom in place of bromine alters the compound’s electronic properties and reactivity.
1-(m-Tolyl)-1H-pyrazole: Lacking the bromine atom, this compound serves as a precursor in the synthesis of various substituted pyrazoles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H9BrN2 |
|---|---|
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
3-bromo-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C10H9BrN2/c1-8-3-2-4-9(7-8)13-6-5-10(11)12-13/h2-7H,1H3 |
Clé InChI |
HUCPSEMWKCYYEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C=CC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



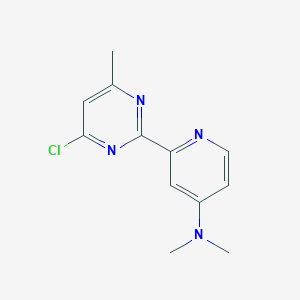
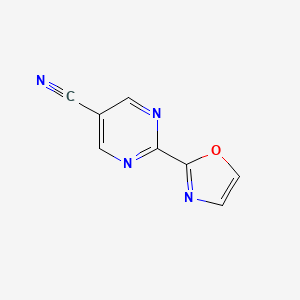
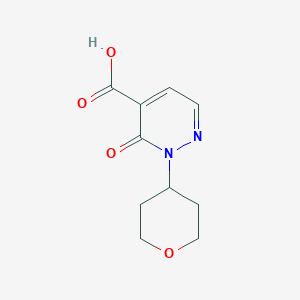

![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)



